molecular formula C14H24Cl2N2O B2682633 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride CAS No. 1266688-72-5

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride

Cat. No.: B2682633
CAS No.: 1266688-72-5
M. Wt: 307.26
InChI Key: NGDGUDHMYJIYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is a chemical compound that belongs to the piperazine class of chemicals. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride typically involves the reaction of piperazine with 3-bromoanisole under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the bromine-substituted carbon of 3-bromoanisole, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the piperazine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is unique due to the presence of both the methoxyphenyl and propyl groups, which together influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDGUDHMYJIYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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